3-Bromo-4-t-butoxyphenylboronic acid; 96%
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Overview
Description
3-Bromo-4-t-butoxyphenylboronic acid is a boronic acid compound . It is used in the field of organic chemistry. The compound is used in the preparation of nitrophenylphenol via cross-coupling reaction of nitrohalobenzenes with phenylboronic acids and deprotection .
Molecular Structure Analysis
The linear formula of 3-Bromo-4-t-butoxyphenylboronic acid is C10H14BBrO3 . The InChI code is 1S/C10H14BBrO3/c1-10(2,3)15-9-5-4-7(11(13)14)6-8(9)12/h4-6,13-14H,1-3H3 .Chemical Reactions Analysis
3-Bromo-4-t-butoxyphenylboronic acid is involved in various organic reactions. It is used in the preparation of nitrophenylphenol via cross-coupling reaction of nitrohalobenzenes with phenylboronic acids and deprotection .Physical And Chemical Properties Analysis
The molecular weight of 3-Bromo-4-t-butoxyphenylboronic acid is 272.93 .Scientific Research Applications
Synthesis of Bioactive Compounds
3-Bromo-4-t-butoxyphenylboronic acid is used in the synthesis of nitrogen-containing heterocycles, which are frequently found as naturally occurring bioactive compounds . These compounds have gained massive research attention due to their potential as lead molecules for analgesic and anti-inflammatory agents .
Suzuki Coupling Reaction
This compound is used in the Suzuki coupling reaction, a type of cross-coupling reaction, to synthesize various organic compounds . The Suzuki reaction is a powerful tool in organic synthesis for creating carbon-carbon bonds.
Preparation of Nitrophenylphenol
4-tert-Butoxyphenylboronic Acid, a similar compound to 3-Bromo-4-t-butoxyphenylboronic acid, is used in the preparation of nitrophenylphenol via cross-coupling reaction of nitrohalobenzenes with phenylboronic acids .
Synthesis of Tetracycline Derivatives
4-tert-Butylphenylboronic acid, another similar compound, is used as a cross-coupling building block in the synthesis of tetracycline derivatives . Tetracyclines are a group of broad-spectrum antibiotics used in the treatment of numerous bacterial infections.
Biological Screening
The derivatives of 3-Bromo-4-t-butoxyphenylboronic acid have been physically and chemically characterized and subjected to biological screening such as antibacterial, antifungal, antioxidant, analgesic, and anti-inflammatory, COX2 inhibitor activities .
Molecular Docking Studies
Molecular docking studies have been performed to confirm the ligand protein binding and type of binding interactions resulting in the biological activities of the compounds . This helps in understanding the mechanism of action of these compounds at a molecular level.
Safety and Hazards
Mechanism of Action
Target of Action
3-Bromo-4-t-butoxyphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This forms a new palladium-carbon bond, which is a critical step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of 3-Bromo-4-t-butoxyphenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Bromo-4-t-butoxyphenylboronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction is known to be tolerant of a wide range of reaction conditions . Additionally, the stability of the compound can be affected by factors such as temperature and pH .
properties
IUPAC Name |
[3-bromo-4-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO3/c1-10(2,3)15-9-5-4-7(11(13)14)6-8(9)12/h4-6,13-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHARAKWVAFYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(C)(C)C)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-T-butoxyphenylboronic acid |
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